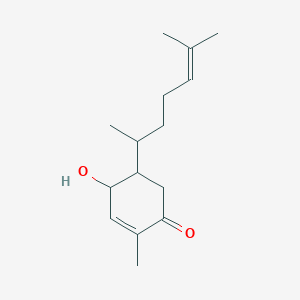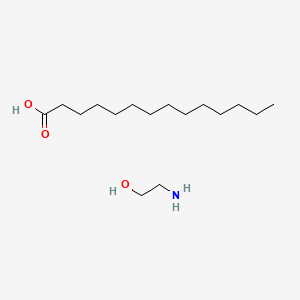
Monoethanolamine myristate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoethanolamine myristate is an organic compound that belongs to the family of ethanolamines. It is a derivative of monoethanolamine, where the hydroxyl group is esterified with myristic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Monoethanolamine myristate is synthesized through the esterification of monoethanolamine with myristic acid. The reaction typically involves heating monoethanolamine and myristic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Monoethanolamine myristate undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: The ester bond in this compound can be hydrolyzed back to monoethanolamine and myristic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: Monoethanolamine and myristic acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
科学的研究の応用
Monoethanolamine myristate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
作用機序
The mechanism of action of monoethanolamine myristate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved in its action are related to its ability to interact with lipid membranes and proteins, enhancing their solubility and stability.
類似化合物との比較
Monoethanolamine myristate can be compared with other similar compounds, such as:
Monoethanolamine laurate: Another ester of monoethanolamine with lauric acid, used for similar surfactant applications.
Diethanolamine myristate: A derivative of diethanolamine and myristic acid, with similar but slightly different surfactant properties.
Triethanolamine myristate: A derivative of triethanolamine and myristic acid, used in similar applications but with different solubility and stability characteristics.
This compound is unique due to its specific combination of monoethanolamine and myristic acid, which provides a balance of hydrophilic and lipophilic properties, making it particularly effective as a surfactant in various applications.
特性
CAS番号 |
31756-97-5 |
|---|---|
分子式 |
C14H28O2.C2H7NO C16H35NO3 |
分子量 |
289.45 g/mol |
IUPAC名 |
2-aminoethanol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;3-1-2-4/h2-13H2,1H3,(H,15,16);4H,1-3H2 |
InChIキー |
KPYDHOVAALYKRO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)O.C(CO)N |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
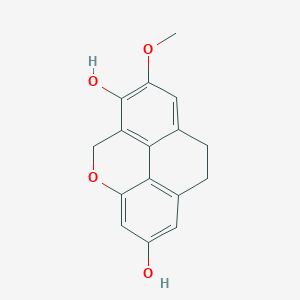
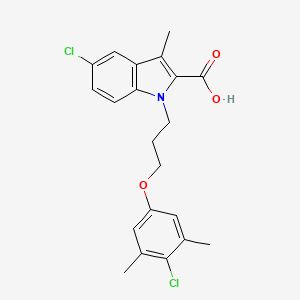
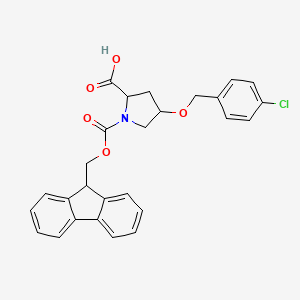
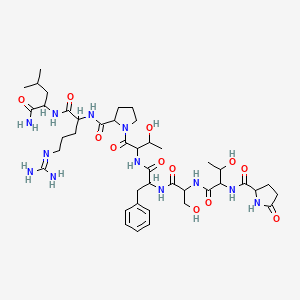
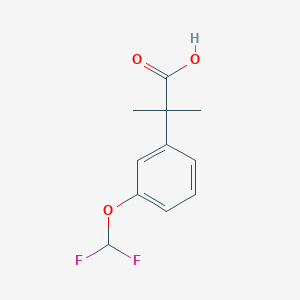
![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)
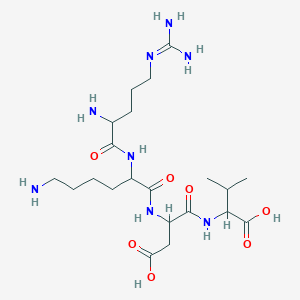
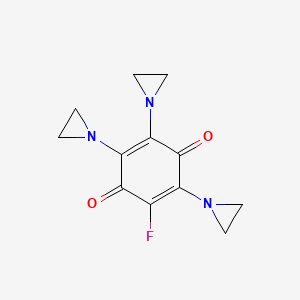
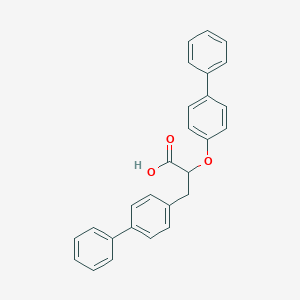
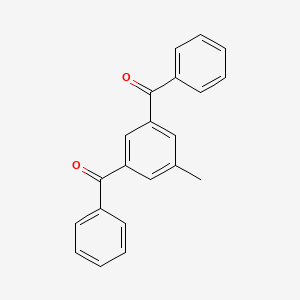
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)
